

Mass spectrometry fragmentation of 12-Methyl-1,2,3,4-tetrahydrochrysene

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Compound of Interest

Compound Name: 12-Methyl-1,2,3,4-tetrahydrochrysene

Cat. No.: B1145298

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An Application Note on the Mass Spectrometry Fragmentation of **12-Methyl-1,2,3,4-tetrahydrochrysene**

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the expected mass spectrometry fragmentation of **12-Methyl-1,2,3,4-tetrahydrochrysene**, a polycyclic aromatic hydrocarbon (PAH) derivative. The information herein is intended to guide researchers in identifying this compound and its metabolites in complex matrices.

Introduction

12-Methyl-1,2,3,4-tetrahydrochrysene is a methylated and partially saturated derivative of chrysene. Understanding its fragmentation behavior under mass spectrometry is crucial for its unambiguous identification in various analytical applications, including environmental monitoring, toxicology studies, and drug metabolism research. Electron ionization (EI) mass spectrometry is a common technique for the analysis of PAHs, often revealing characteristic fragmentation patterns that aid in structural elucidation. While fully aromatic PAHs tend to show prominent molecular ions with limited fragmentation, the presence of a methyl group and a tetrahydrogenated ring in **12-Methyl-1,2,3,4-tetrahydrochrysene** introduces specific fragmentation pathways.

Experimental Protocols

A standard method for the analysis of **12-Methyl-1,2,3,4-tetrahydrochrysene** involves gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation

Samples containing the analyte (e.g., environmental extracts, biological matrices) should be subjected to appropriate extraction and cleanup procedures to remove interfering substances. A common method involves liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane, followed by a cleanup step using solid-phase extraction (SPE) with silica gel.

GC-MS Analysis

A typical GC-MS protocol for the analysis of PAHs is as follows:

- Gas Chromatograph (GC): Agilent 7890B or equivalent
- Mass Spectrometer (MS): Agilent 5977A MSD or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or similar non-polar capillary column
- Injector Temperature: 280°C
- Injection Mode: Splitless (1 μ L injection volume)
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes
 - Ramp: 10°C/min to 300°C
 - Hold: 10 minutes at 300°C
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- MS Transfer Line Temperature: 290°C

- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 50-500

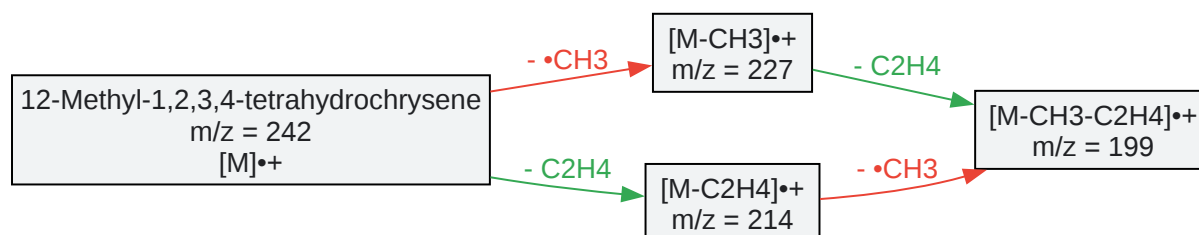
Data Presentation

The expected mass spectrum of **12-Methyl-1,2,3,4-tetrahydrochrysene** will be characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data for the expected major ions are summarized in the table below. Please note that the relative abundances are predicted based on general fragmentation rules for similar compounds and may vary depending on the specific instrument and conditions used.

m/z	Proposed Ion	Proposed Fragmentation	Predicted Relative Abundance
242	[M] ^{•+}	Molecular Ion	High
227	[M-15] ^{•+}	Loss of a methyl radical (•CH ₃)	Moderate to High
214	[M-28] ^{•+}	Loss of ethylene (C ₂ H ₄)	Moderate
199	[M-15-28] ^{•+}	Loss of a methyl radical and ethylene	Low to Moderate
113.5	[M] ²⁺	Doubly charged molecular ion	Low

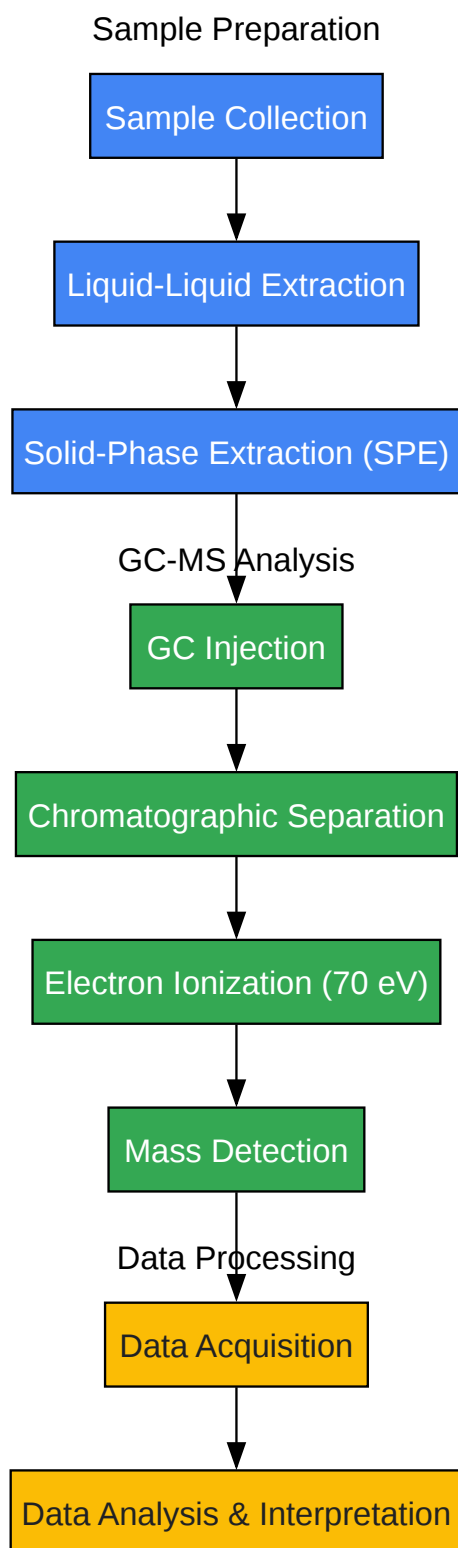
Visualization of Fragmentation Pathway and Experimental Workflow

The following diagrams illustrate the proposed mass spectrometry fragmentation pathway for **12-Methyl-1,2,3,4-tetrahydrochrysene** and a general experimental workflow for its analysis.



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Caption: Proposed EI fragmentation pathway of **12-Methyl-1,2,3,4-tetrahydrochrysene**.



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Caption: General experimental workflow for the GC-MS analysis of PAHs.

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